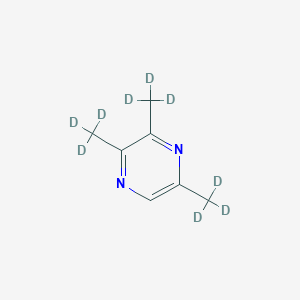
2,3,5-Trimethylpyrazine-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethylpyrazine-d9 is a deuterium-labeled derivative of 2,3,5-Trimethylpyrazine, a volatile heterocyclic nitrogen compound. It is commonly used as a flavor component in various food products such as roasted coffee beans, cooked rice, and soy paste . The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. The synthesis involves the amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst, such as Raney Nickel . The reaction conditions include a temperature of 160°C and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of 2,3,5-Trimethylpyrazine often involves fermentation processes using Bacillus amyloliquefaciens. The fermentation conditions are optimized using a Box-Behnken design, with parameters such as temperature, bottle capacity, and water addition being crucial for maximizing yield .
化学反应分析
Types of Reactions
2,3,5-Trimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
2,3,5-Trimethylpyrazine-d9 is widely used in scientific research due to its stable isotope labeling. It is particularly valuable in:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and the effects of deuterium substitution on metabolic profiles.
Food Science: Investigated for its role in flavor formation and its impact on human mood and brainwaves.
作用机制
The mechanism of action of 2,3,5-Trimethylpyrazine involves its interaction with various molecular targets and pathways. For instance, it is known to participate in Maillard reactions, contributing to the formation of flavor compounds in thermally processed foods . The carbon skeleton formation involves a conversion reaction between methylglyoxal and glyoxal, incorporating formaldehyde into the methyl group carbon atoms of the pyrazine ring .
相似化合物的比较
2,3,5-Trimethylpyrazine-d9 can be compared with other similar compounds such as:
2,3,5-Trimethylpyrazine: The non-deuterated form, commonly used in flavoring.
2,3,5,6-Tetramethylpyrazine: Another methylated pyrazine with different flavor and chemical properties.
2,3-Diethylpyrazine: A related compound with ethyl groups instead of methyl groups, affecting its flavor profile and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracing and studying metabolic pathways .
属性
分子式 |
C7H10N2 |
|---|---|
分子量 |
131.22 g/mol |
IUPAC 名称 |
2,3,5-tris(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i1D3,2D3,3D3 |
InChI 键 |
IAEGWXHKWJGQAZ-GQALSZNTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC1=CN=C(C(=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


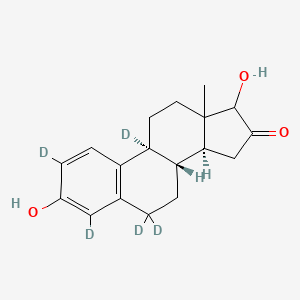

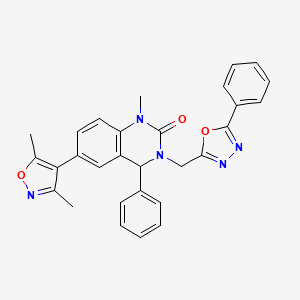
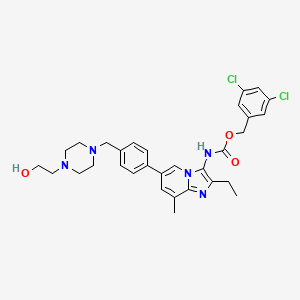
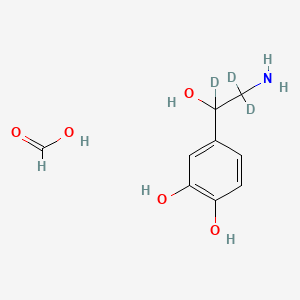
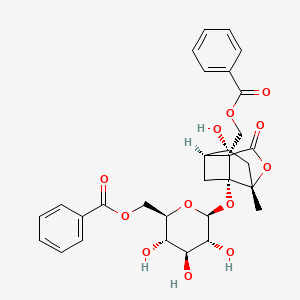
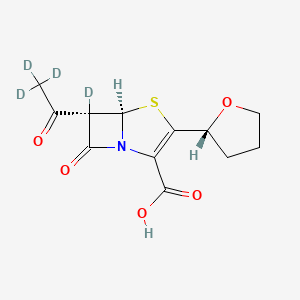

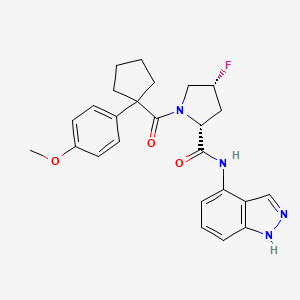
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)

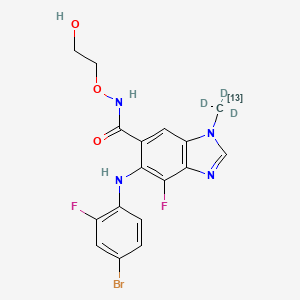
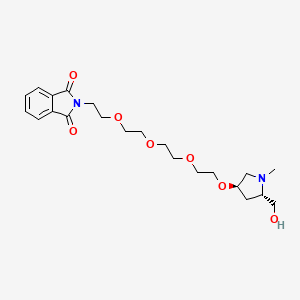
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
